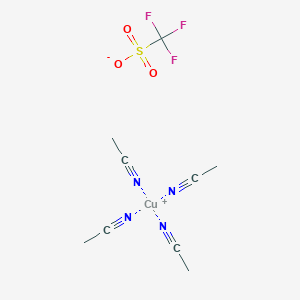

Tetrakis(acetonitrile)copper trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate, also known as Tetrakis(acetonitrile)copper(I) triflate, is a chemical compound with the molecular formula C9H12CuF3N4O3S and a molecular weight of 376.82 . It appears as a white to light yellow to green powder or crystal .

Synthesis Analysis

While specific synthesis methods for Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate were not found in the search results, there are references to efficient one-pot green synthesis methods .Molecular Structure Analysis

The molecular structure of Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate consists of a copper(I) ion surrounded by four acetonitrile ligands and a trifluoromethanesulfonate ion .Chemical Reactions Analysis

Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate is used as a catalyst in various chemical reactions. It is used in the greener oxidation of alcohols under aerobic conditions . It is also used in the Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation .Physical And Chemical Properties Analysis

Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate is a solid at 20°C and is sensitive to moisture . It has a melting point of 124°C . It should be stored under inert gas to avoid degradation .Wissenschaftliche Forschungsanwendungen

Energy Release in Solar Heat Batteries

Tetrakis(acetonitrile)copper(I) has been identified as an effective agent for activating the thermal ring-closure reaction in vinylheptafulvene-based solar heat batteries. This process allows for the controlled release of energy, which is crucial for the efficient use of solar heat batteries in energy storage and transfer applications (Cacciarini et al., 2017).

Catalyst in Organic Synthesis

This compound serves as a catalyst in the acylation of alcohols and polyols, demonstrating a high level of efficiency and versatility. Its application in organic synthesis is significant due to its ability to activate a wide range of anhydrides at room temperature, leading to the production of esters with good to excellent yields (Mensah & Earl, 2017).

Chemical Synthesis and Crystal Structure Analysis

Tetrakis(acetonitrile)copper(I) triflate is also utilized in the preparation of various chemical compounds and in the analysis of crystal structures. Its role in facilitating reactions and forming complexes with other compounds is crucial for the development of new materials and for understanding molecular interactions (Persson, Penner‐Hahn, & Hodgson, 1993).

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, this compound has shown potential in the synthesis of various pharmaceutical intermediates. Its role as a catalyst in chemical reactions central to the creation of pharmaceutical compounds underscores its importance in drug development and synthesis (Peng, Cheng, & Wang, 2008).

Environmental-Friendly Synthesis

This compound is synthesized using an environmentally friendly method, which is a significant advancement in green chemistry. The method minimizes the use of toxic organic reagents and emphasizes the importance of sustainable practices in chemical synthesis (Kritchenkov, Shakirova, & Tunik, 2019).

Modeling Enzymatic Reactions

It has been used in modeling the enzymatic reactions of certain enzymes, providing insights into the mechanisms of these biological processes. This application is vital for understanding enzyme functions and for designing inhibitors or enhancers of these enzymes (Lynch et al., 2019).

Catalysis in Organic Reactions

Tetrakis(acetonitrile)copper(I) triflate is instrumental in catalyzing various organic reactions. Its application in the oxidation of benzene to p-benzoquinone, for example, highlights its potential as a catalyst that can facilitate important chemical transformations (Wanna et al., 2019).

Wirkmechanismus

Safety and Hazards

Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . It should be handled with protective gloves, clothing, and eye/face protection . If swallowed, in contact with skin, or if inhaled, medical advice should be sought .

Zukünftige Richtungen

Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate has potential applications in various fields such as chemical biology, catalysis and inorganic chemistry, synthetic reagents, life science, pharmaceutical development, and drug discovery research . It is also used in conjugation chemistry/click chemistry .

Eigenschaften

IUPAC Name |

acetonitrile;copper(1+);trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3N.CHF3O3S.Cu/c4*1-2-3;2-1(3,4)8(5,6)7;/h4*1H3;(H,5,6,7);/q;;;;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBZSXGFNYRDMS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12CuF3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide](/img/structure/B2837022.png)

![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837025.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2837026.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2837034.png)

![4-Amino-5-[(4-bromophenyl)carbonyl]isoxazole-3-carboxamide](/img/structure/B2837035.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2837036.png)